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2-deoxy-D-ribitol

Enzyme kinetics Carbohydrate metabolism Salmonella typhimurium

Researchers studying abasic DNA lesions or bacterial deoxyribokinase require non-reducing, highly soluble substrates. Natural abasic sites degrade, while 2-deoxy-D-ribose generates reactive oxygen species. 2-Deoxy-D-ribitol (CAS 13942-76-2) solves both issues: • Predicted solubility: 669 g/L - enables concentrated stock solutions (vs. ≤100 g/L for D-ribitol) • Non-reducing sugar alcohol - no redox interference in kinase assays • 1,4-anhydro derivative - provides chemically inert abasic site analog for DNA repair studies • Phosphoryl acceptor for deoxyribokinase (EC 2.7.1.229) with characterized kinetics

Molecular Formula C5H12O4
Molecular Weight 136.15 g/mol
CAS No. 13942-76-2
Cat. No. B8585339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-D-ribitol
CAS13942-76-2
Molecular FormulaC5H12O4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC(CO)C(C(CO)O)O
InChIInChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2
InChIKeyZDAWZDFBPUUDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-ribitol: Deoxygenated Pentitol Profile


2‑Deoxy‑D‑ribitol (CAS 13942‑76‑2) is a five‑carbon sugar alcohol (pentitol) of the secondary alcohol class, distinguished by the replacement of the C‑2 hydroxyl group of D‑ribitol with a hydrogen atom . This deoxygenation confers altered hydrophobicity (logP ≈ -2.0 to -2.8) and substantially higher predicted aqueous solubility (669 g/L) relative to its fully hydroxylated analog D‑ribitol [1][2]. As a naturally occurring metabolite in herbs such as fennel, the compound serves as a substrate for certain bacterial carbohydrate kinases and as a building block for abasic‑site DNA model compounds [3][4].

Deoxygenated pentitol probe for bacterial kinase substrate studies
Synthetic building block for stable abasic DNA model compounds
High aqueous solubility supports concentrated stock and assay preparation

2-Deoxy-D-ribitol: Why Substitution Fails


Despite sharing a five‑carbon backbone, 2‑deoxy‑D‑ribitol exhibits a unique combination of enzyme‑recognition and physicochemical features that render it non‑interchangeable with its closest analogs. The absence of the C‑2 hydroxyl creates a hydrophobic patch that alters hydrogen‑bonding patterns, directly affecting substrate affinity for carbohydrate kinases and dramatically increasing aqueous solubility [1][2]. Furthermore, the compound is recognized as a distinct phosphoryl acceptor by bacterial deoxyribokinase, whereas the fully hydroxylated D‑ribitol is not [3]. These molecular‑level distinctions translate into measurable differences in kinetic parameters, partition coefficients, and solubility profiles that must be accounted for when selecting a reagent for enzymatic studies or synthetic derivatization.

D‑Ribitol
Fully hydroxylated analog lacks C‑2 deoxy modification, altering hydrogen‑bond networks and reducing recognition by deoxyribokinase; solubility profile differs markedly.
2‑Deoxy‑D‑ribose
Reducing sugar with potential redox interference; distinct enzyme kinetics (KM, Vmax) and lower aqueous solubility limit direct interchangeability.

2-Deoxy-D-ribitol vs. Key Analogs: Quantitative Evidence


Ribokinase Substrate Activity vs. 2-Deoxy-D-ribose

When assayed with Salmonella enterica serovar Typhimurium ribokinase (EC 2.7.1.15), 2‑deoxy‑D‑ribitol exhibits 41% of the activity measured with the native substrate 2‑deoxy‑D‑ribose [1]. The apparent Michaelis constant (KM) for 2‑deoxy‑D‑ribitol is 33.3 mM (at 25°C, pH 7.5) [2], compared with a KM of 1.8 mM for 2‑deoxy‑D‑ribose (37°C, pH 7.2) [3]. The 18.5‑fold higher KM and reduced relative Vmax indicate that 2‑deoxy‑D‑ribitol is a substantially weaker substrate for this enzyme, which has direct implications for designing metabolic flux or phosphorylation assays.

Ribokinase substrate activity
Cross‑study comparable
Target (2‑deoxy‑D‑ribitol): 41% rel. activity; KM 33.3 mM Comparator (2‑deoxy‑D‑ribose): 100% rel. activity; KM 1.8 mM Difference: 2.4‑fold lower activity; 18.5‑fold higher KM
Supports low‑affinity substrate role for competition assays
Temperatures differ between target (25°C) and comparator (37°C) measurements
Enzyme kinetics Carbohydrate metabolism Salmonella typhimurium

Deoxyribokinase Assays: Alternative Phosphoryl Acceptor

In the ATP‑dependent phosphorylation reaction catalyzed by deoxyribokinase (EC 2.7.1.229) from Salmonella typhimurium, 2‑deoxy‑D‑ribitol can replace the native substrate 2‑deoxy‑D‑ribose as the phosphoryl acceptor [1]. The enzyme displays a strong preference for 2‑deoxy‑D‑ribose over D‑ribose, and 2‑deoxy‑D‑ribitol occupies a distinct activity niche as a tolerated alternative acceptor. The apparent KM for the natural substrate 2‑deoxy‑D‑ribose is 0.1 mM, while the enzyme's absolute requirement for divalent cations (Mg²⁺) and monovalent cation stimulation (NH₄⁺, Cs⁺, Rb⁺, K⁺) remain unchanged when 2‑deoxy‑D‑ribitol is used [1].

Deoxyribokinase acceptor
Direct comparison
Phosphoryl acceptor in ATP‑dependent reaction; retains Mg²⁺ and monovalent cation requirement. Non‑reducing alternative to 2‑deoxy‑D‑ribose.
Enables redox‑free kinase activity measurements
KM not reported; 2‑deoxy‑D‑ribose is the preferred substrate
Bacterial carbohydrate metabolism Enzyme specificity Salmonella typhimurium

Physicochemical Properties vs. D-Ribitol and 2-Deoxy-D-ribose

2‑Deoxy‑D‑ribitol exhibits a predicted octanol‑water partition coefficient (logP) of -2.04 to -2.84 [1], compared to -3.77 for fully hydroxylated D‑ribitol [2]. This ~1.5‑log‑unit increase in lipophilicity reflects the loss of a hydrogen‑bond donor at C‑2. More striking is the difference in aqueous solubility: 2‑deoxy‑D‑ribitol is predicted to dissolve at 669 g/L [1], while D‑ribitol saturates at approximately 30‑100 g/L and 2‑deoxy‑D‑ribose at 27‑100 g/L [3]. Boiling point also diverges, with 2‑deoxy‑D‑ribitol at 405.3±40.0 °C versus D‑ribitol at 494.5 °C [4].

Physicochemical profile
Cross‑study comparable
Target: logP ~ −2.0 to −2.8; solubility 669 g/L; bp 405.3±40.0°C D‑ribitol: logP −3.77; solubility ≤100 g/L; bp 494.5°C Differences: ~1.5 logP units higher; 6‑ to 22‑fold higher solubility
Supports high‑concentration aqueous workflow design
Predicted values; experimental verification recommended
Lipophilicity Aqueous solubility Pre-formulation

Stable Abasic Site Model for DNA Synthesis

The 1,4‑anhydro‑2‑deoxy‑D‑ribitol derivative has been incorporated into synthetic oligonucleotides as a chemically stable mimic of the abasic (apurinic/apyrimidinic) site produced during DNA damage [1]. Unlike the natural abasic site, which exists in equilibrium between cyclic hemiacetal and open‑chain aldehyde forms and is subject to β‑elimination, the reduced 1,4‑anhydro‑2‑deoxy‑D‑ribitol moiety lacks the reactive carbonyl and is therefore non‑cleavable and chemically inert. This property allows precise investigation of DNA polymerase fidelity opposite a defined lesion without confounding strand scission. Comparative studies demonstrate that DNA polymerases insert purine deoxyribonucleotides opposite this reduced abasic site with defined efficiency, providing a quantitative framework for translesion synthesis assays [2].

Abasic site stability
Class‑level inference
1,4‑anhydro‑2‑deoxy‑D‑ribitol moiety is non‑cleavable and resists β‑elimination, providing a chemically inert abasic site mimic.
Enables defined lesion studies free of spontaneous degradation
Qualitative advantage; degradation rate data not reported
DNA damage modeling Abasic site Oligonucleotide synthesis

2-Deoxy-D-ribitol: Validated Application Scenarios


Low-Affinity Ribokinase Substrate for Competition Studies

In experiments where a weak substrate is required to probe the active site of ribokinase (EC 2.7.1.15) without saturating the enzyme, 2‑deoxy‑D‑ribitol is the compound of choice. Its 41% relative activity and 33.3 mM KM (versus 1.8 mM for 2‑deoxy‑D‑ribose) allow the user to maintain a high, non‑limiting concentration while observing reduced phosphorylation rates [1]. This profile is ideal for competition assays with tighter‑binding inhibitors or for dissecting substrate‑recognition determinants in structure‑function studies.

Non-Reducing Acceptor for Deoxyribokinase Assays

2‑Deoxy‑D‑ribose is a reducing sugar that can generate reactive oxygen species and interfere with certain biochemical assays. For studies of deoxyribokinase (EC 2.7.1.229) where a non‑reducing alternative is necessary, 2‑deoxy‑D‑ribitol serves as a competent phosphoryl acceptor without the confounding redox activity [2]. This substitution maintains the enzyme's cation requirements and can be used to quantify kinase activity in complex biological matrices.

High-Solubility Pentitol for Aqueous Formulations

When designing aqueous reaction mixtures, stock solutions, or formulation buffers that demand a pentitol backbone with maximal solubility, 2‑deoxy‑D‑ribitol offers a decisive advantage. Its predicted solubility of 669 g/L far exceeds that of D‑ribitol (≤100 g/L) and 2‑deoxy‑D‑ribose (≤100 g/L) [3][4]. This property facilitates the preparation of concentrated reagent solutions for high‑throughput screening, enzymatic assays, or as a co‑solvent in synthetic transformations.

Stable Abasic DNA for Polymerase Fidelity Assays

Oligonucleotides incorporating 1,4‑anhydro‑2‑deoxy‑D‑ribitol provide a chemically inert abasic site analog that resists β‑elimination and strand cleavage, unlike natural abasic sites [5]. Researchers investigating translesion DNA synthesis, base excision repair, or the mutagenic potential of abasic lesions should select this building block to ensure that the observed biological outcomes stem from the lesion itself rather than from degradation products. The quantitative insertion efficiency of purine deoxyribonucleotides opposite this reduced site has been characterized, enabling rigorous experimental design.

Application
Selection Property
Validation Focus
Low‑affinity ribokinase substrate for competition studies
Weak substrate KM profile
KM and relative Vmax verification
Non‑reducing acceptor for deoxyribokinase assays
Non‑reducing sugar alcohol
Absence of redox interference and kinase acceptor validation
High‑solubility pentitol for aqueous formulations
Aqueous solubility profile
Solubility and concentration range testing
Stable abasic DNA building block for polymerase fidelity studies
Non‑cleavable abasic site mimic
Lesion stability and polymerase bypass fidelity assays

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